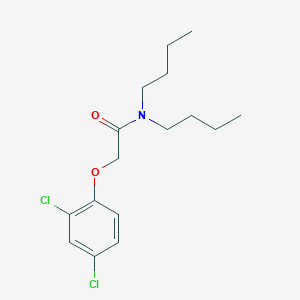
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, commonly known as 'Butachlor', is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is used to control weeds in various crops such as rice, wheat, maize, and sugarcane. Butachlor is known for its efficient and effective weed control properties, making it an essential component of modern agriculture.
作用机制
Butachlor works by inhibiting the synthesis of fatty acids in plants, which is essential for their growth and development. It does this by blocking the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This leads to the accumulation of toxic intermediates, which eventually results in the death of the plant. Butachlor is selective in its mode of action, meaning it only affects plants and not animals.
Biochemical and Physiological Effects
Butachlor can have several biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis of plant tissues. It can also affect the photosynthetic process by reducing the chlorophyll content and inhibiting the activity of photosystem II. Butachlor can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and reduced growth.
实验室实验的优点和局限性
Butachlor has several advantages for lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It is also highly effective in controlling weeds, which is essential for conducting experiments in weed management. However, Butachlor has several limitations for lab experiments. It can have a negative impact on soil microbial activity, which can affect the results of experiments that involve soil microbiology. It can also have non-target effects on other plant species, which can affect the accuracy of experiments that involve multiple plant species.
未来方向
Several future directions for research on Butachlor can be identified. One area of research is to investigate the impact of Butachlor on soil microbial activity and soil fertility. This can help to better understand the long-term effects of Butachlor on soil health and crop productivity. Another area of research is to investigate the non-target effects of Butachlor on other plant species and the environment. This can help to identify potential risks associated with the use of Butachlor and develop strategies to minimize these risks. Finally, research can be conducted to develop new formulations of Butachlor that are more environmentally friendly and have fewer non-target effects.
Conclusion
In conclusion, Butachlor is a widely used herbicide that is essential for modern agriculture. It has been extensively studied for its weed control properties and has been shown to be highly effective in controlling a wide range of weeds. However, Butachlor can have negative impacts on soil microbial activity and non-target plant species, which requires further research. Future research can focus on identifying strategies to minimize these risks and developing new formulations of Butachlor that are more environmentally friendly.
合成方法
Butachlor can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorophenol with butanol in the presence of a strong acid catalyst to produce 2,4-dichlorophenoxybutanol. The second step involves the reaction of 2,4-dichlorophenoxybutanol with acetic anhydride to produce N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, which is the final product. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
Butachlor has been extensively studied for its weed control properties in various crops. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. Butachlor has also been studied for its impact on soil properties and microbial activity. Several studies have reported that Butachlor can have a negative impact on soil microbial activity, which can affect soil fertility and crop productivity. However, the exact mechanism of action of Butachlor on soil microbial activity is not well understood and requires further research.
属性
产品名称 |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
分子式 |
C16H23Cl2NO2 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-3-5-9-19(10-6-4-2)16(20)12-21-15-8-7-13(17)11-14(15)18/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI 键 |
UQAXNOMZYMXOJO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
